Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate (CAS: N/A) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-chloro-4-fluorophenyl substituent at the 3-position of the piperazine ring. Synthesized via reductive amination of 2-chloro-4-fluorobenzaldehyde, this compound is obtained in 64% yield, as confirmed by $^1$H-NMR and HRMS (m/z 341.0858 [M+H]$^+$) . Its $^{13}$C NMR spectrum (CDCl$3$) shows characteristic peaks at δ 154.75 (C=O), 140.63 (aromatic C-F), and 28.53 (tert-butyl CH$3$) .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVODUVZYGPRQU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chloro- and fluorinated aromatic compounds. The general synthetic pathway includes:
-
Formation of Piperazine Derivative :
- Reaction of tert-butyl carbamate with 2-chloro-4-fluorobenzaldehyde.
- Subsequent cyclization to form the piperazine ring.
-
Carboxylation :
- The introduction of a carboxylic acid group through standard coupling reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including anticancer and neuropharmacological applications.
Anticancer Activity
Recent studies have shown that piperazine derivatives exhibit significant anticancer properties. For instance, in a study involving FaDu hypopharyngeal tumor cells, compounds similar to this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Additionally, piperazine derivatives are known for their interaction with neurotransmitter receptors. This compound may act as a ligand for various receptors, influencing neurochemical pathways related to anxiety and depression .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Study on Anticancer Properties :
- Neuropharmacological Research :
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Substitution Reactions at Halogen Sites
The 2-chloro and 4-fluoro substituents on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions:
For example, treatment with benzylamine in DMF at 100°C replaces the chlorine atom with a benzylamino group, yielding tert-butyl 3-(2-benzylamino-4-fluorophenyl)piperazine-1-carboxylate .
Hydrolysis of the tert-Butyl Ester
The tert-butyl carbamate group is cleaved under acidic conditions to generate the free piperazine intermediate, a critical step in drug synthesis:
This deprotection step is essential for further functionalization of the piperazine nitrogen .
Piperazine Ring Functionalization
The secondary amines on the piperazine ring participate in alkylation, acylation, and condensation reactions:
N-Alkylation
Acylation
Coupling Reactions for Heterocycle Formation
The deprotected piperazine intermediate reacts with electrophiles to form bioactive heterocycles:
Oxidation and Reduction
The piperazine ring exhibits redox activity:
Stability and Degradation
The compound is stable under anhydrous, neutral conditions but degrades in acidic/basic environments:
-
Hydrolytic Degradation : Half-life of 48 hours in pH 7.4 buffer at 37°C .
-
Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and isobutylene .
Key Research Findings
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Aromatic Ring
Target Compound
- Aromatic Group : 2-Chloro-4-fluorophenyl.
- Key Features : Electron-withdrawing Cl and F substituents enhance electrophilicity and influence π-π stacking interactions.
Analogues
Quinazoline Derivatives Example: tert-Butyl 4-[3-[4-(3-chloro-4-fluoro-anilino)-7-methoxy-quinazolin-6-yl]oxypropyl]piperazine-1-carboxylate . Differences: Incorporates a quinazoline core linked via an oxypropyl spacer. The extended conjugated system may enhance binding to kinase domains (e.g., EGFR) compared to the simpler aryl group in the target compound.
Cyanopyridine Derivatives Example: tert-Butyl 4-(5-(3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 9) . Differences: The 3-cyanopyridinyl group introduces strong electron-withdrawing effects, while the diazirine moiety enables photoaffinity labeling for target identification.
Trifluoromethylphenyl Derivatives
Functional Group Modifications on the Piperazine Ring
Target Compound
- Protective Group : Boc at the 1-position.
- Reactivity : The Boc group is base-labile, enabling deprotection under mild conditions for further derivatization.
Analogues
Sulfonamide Derivatives Example: tert-Butyl 4-((4-aminobenzyl)sulfonyl)piperazine-1-carboxylate (Compound 24) .
Heterocycle-Linked Derivatives
Target Compound
Analogues
Cross-Coupling Derivatives
- Example: tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate .
- Method : Stille coupling with 4-(tributylstannanyl)-1,3-thiazole.
- Key Feature : Thiazole rings enable metal coordination, relevant for anticancer activity.
Suzuki-Miyaura Derivatives
Target Compound
- Molecular Weight : 340.79 g/mol.
- Lipophilicity : Predicted logP ~3.5 (Cl/F substituents balance hydrophobicity).
- Stability : Boc group stable under acidic conditions but cleaved by TFA.
Q & A
Q. What is the synthetic route for Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate, and what are the critical reaction conditions?
The compound is synthesized via a multi-step procedure starting with 2-chloro-4-fluorobenzaldehyde. Key steps include:
- Aldehyde activation : Reaction with tert-butyl piperazine-1-carboxylate under nucleophilic substitution conditions.
- Boc protection : The tert-butyl carbamate group is retained to stabilize the piperazine ring during subsequent reactions.
- Purification : Column chromatography (hexanes/EtOAc with 0.25% EtN) yields the product in 64% isolated yield .
Q. Critical Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Temperature | Room temperature |
| Equivalents | 1.5 equiv of aldehyde |
Q. How is the compound characterized spectroscopically?
Structural confirmation is achieved via:
- H and C NMR : Peaks at δ 154.75 (Boc carbonyl), 131.70 (aromatic C-Cl/F), and 28.53 (tert-butyl CH) confirm the core structure .
- HRMS : Observed [M+H] at m/z 341.0858 (calc. 341.0859), validating molecular formula CHBrNO .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst screening : Test alternative bases (e.g., DBU) to improve nucleophilic substitution efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
- Temperature gradients : Evaluate reaction progress at 0°C vs. reflux to minimize side reactions .
Q. What strategies are recommended for resolving contradictions in crystallographic data for derivatives?
- Polymorph screening : Recrystallize from EtO or hexanes/EtOAC to isolate stable crystal forms.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing anomalies .
- X-ray diffraction : Refine data with software like CrystalExplorer to resolve disorder in the tert-butyl group .
Q. How can this compound serve as a precursor for bioactive derivatives?
- Deprotection : Remove the Boc group with TFA to generate a free piperazine for further functionalization .
- Cross-coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
- Biological screening : Test derivatives against tyrosine kinase or antimicrobial targets using structure-activity relationship (SAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
